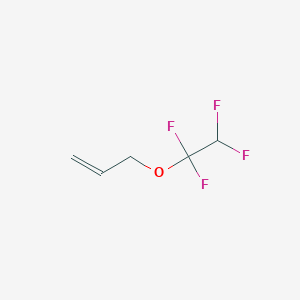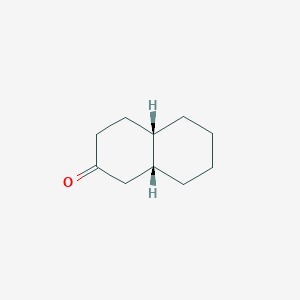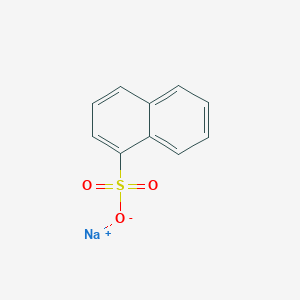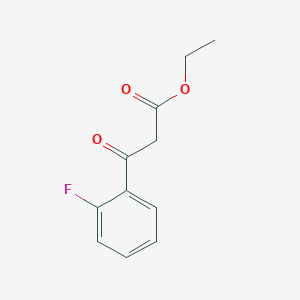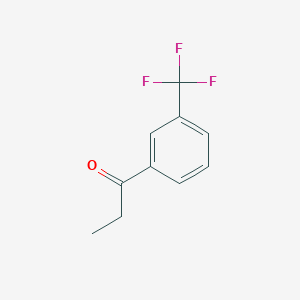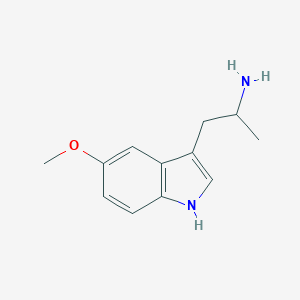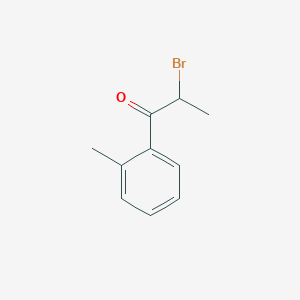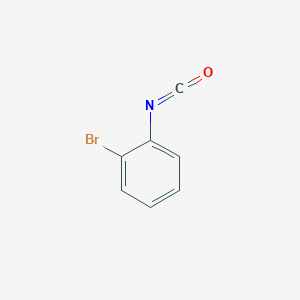
Sodium 4-chlorophenolate
Übersicht
Beschreibung
Sodium 4-chlorophenolate is a useful research compound. Its molecular formula is C6H5ClNaO and its molecular weight is 151.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Remediation :
- Degradation of 4-chlorophenol in Soil : The bioaugmentation of soil with specific bacterial strains like Pseudomonas sp. CF600 and Stenotrophomonas maltophilia KB2, along with additional carbon sources, can enhance the degradation of 4-chlorophenol, a process crucial for remediating contaminated soil (Nowak & Mrozik, 2018).
- Treatment of Wastewater : Different technologies, including aerobic granular sludge, SBR, and MBR, have been compared for their effectiveness in treating wastewater contaminated by 4-chlorophenol. Aerobic granular sludge was found to be a suitable technology for this purpose under certain conditions (Carucci et al., 2010).
Human Health and Occupational Safety :
- Exposure Assessment in Workers : The urinary excretion and conjugation of chlorophenols were studied in workers exposed to chlorophenolate products. This study is crucial for assessing the occupational exposure and health risks associated with sodium chlorophenolate and similar compounds (Pekari et al., 1991).
Advanced Oxidation Processes for Contaminant Removal :
- Photochemical Oxidation : Using sodium persulfate-based photochemical oxidation (UV/Na2S2O8) can effectively eliminate 4-Chlorophenol from aqueous solutions, which is crucial for treating industrial effluents and safeguarding water sources (Piri et al., 2017).
- Dissolved Oxygen/nZVI/Persulfate Process : This process has been studied for the elimination of 4-chlorophenol from aqueous solutions. It's shown that dissolved oxygen under pressure increases the 4-chlorophenol removal efficiency, demonstrating an advanced method for organic compound removal from water (Baziar et al., 2018).
Chemical and Catalytic Studies :
- Electro-oxidation : Research on the electrochemical behavior of chlorinated phenols, including 4-chlorophenol, on modified electrodes, offers insights into developing better sensors and treatment methods for these contaminants (Pigani et al., 2007).
- Hydrodechlorination over Catalysts : Studies involving the catalytic hydrodechlorination of 4-chlorophenol over Pd/activated carbon catalysts provide a pathway for the destruction of chlorophenol contaminated waste streams, suggesting a method for reducing the toxicity of these pollutants (Vaidya & Mahajani, 2004).
Toxicity and Biological Interactions :
- Impact on Amino Acid Biosynthesis : A genome-wide study in Saccharomyces cerevisiae revealed that chlorophenol stress, including from 4-chlorophenol, affects aromatic amino acid biosynthesis, which is significant for understanding the molecular basis of its toxicity (Yadav et al., 2011).
Nanotechnology Applications :
- Photocatalytic Decomposition : The use of Fe3O4-Cr2O3 magnetic nanocomposite for photocatalytic decomposition of 4-chlorophenol in water is a promising method for removing this toxic contaminant, showcasing how nanotechnology can aid in environmental remediation (Singh et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 4-chlorophenolate can be achieved through the reaction of 4-chlorophenol with sodium hydroxide.", "Starting Materials": [ "4-chlorophenol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 4-chlorophenol in water", "Add sodium hydroxide to the solution slowly while stirring", "Heat the mixture to 70-80°C and maintain for 1-2 hours", "Cool the mixture and filter the product", "Wash the product with water and dry it" ] } | |
CAS-Nummer |
1193-00-6 |
Molekularformel |
C6H5ClNaO |
Molekulargewicht |
151.54 g/mol |
IUPAC-Name |
sodium;4-chlorophenolate |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H; |
InChI-Schlüssel |
MXJBIALFHGDUPE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
SMILES |
C1=CC(=CC=C1[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1O)Cl.[Na] |
| 1193-00-6 | |
Verwandte CAS-Nummern |
106-48-9 (Parent) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
